primordazine B
Overview
Description
primordazine B is a complex organic compound that belongs to the class of triazinoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of primordazine B typically involves multiple steps, starting from readily available starting materials
Formation of Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving a suitable indole derivative and a triazine precursor under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Formation of Acetamide Group: The acetamide group can be formed through an amidation reaction involving the corresponding amine and acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
primordazine B can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as ketones or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
primordazine B has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to study the role of triazinoindole derivatives in various biological processes, including cell cycle regulation and apoptosis.
Chemical Biology: The compound is used to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of primordazine B involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, leading to the inhibition of iron-dependent enzymes and the induction of apoptosis in cancer cells . The compound may also affect other cellular pathways, such as the mitochondrial pathway, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
primordazine B can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has similar structural features but lacks the acetamide and furan-2-ylmethyl groups.
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone: This compound has a phenylethanone group instead of the acetamide and furan-2-ylmethyl groups.
Properties
CAS No. |
339337-07-4 |
---|---|
Molecular Formula |
C18H17N5O2S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2S/c1-2-23-14-8-4-3-7-13(14)16-17(23)20-18(22-21-16)26-11-15(24)19-10-12-6-5-9-25-12/h3-9H,2,10-11H2,1H3,(H,19,24) |
InChI Key |
JOMKYSCIYRKSMA-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CO4 |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NCC4=CC=CO4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Primordazine B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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